![molecular formula C15H12N2O3 B12465360 (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] CAS No. 1238184-07-0](/img/structure/B12465360.png)

(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

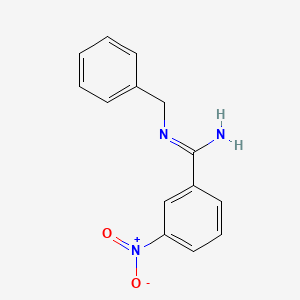

Hydrofuramide, also known as N,N’-Difurfurylidene-2-furanmethanediamine, is a crystalline solid with a chemical formula of C15H12N2O3 and a molar mass of 268.272 g·mol−1 . It is a condensation product of three molar equivalents of furfural with two molar equivalents of ammonia . The compound is characterized by its three pendant furanyl rings and is described as a diimine .

Vorbereitungsmethoden

Hydrofuramide was first prepared in 1960 by Kapur via the reaction of furfural with aqueous ammonia in a chilled ethanol solution . The synthetic route involves the condensation of furfural and ammonia, resulting in the formation of hydrofuramide crystals with a melting point of 118-119 °C . Industrial production methods typically follow similar synthetic routes, ensuring the reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Hydrofuramide undergoes various chemical reactions, primarily involving its reactive imine double bonds . Some notable reactions include:

Catalytic Hydrogenation: Using Raney nickel in the presence of ammonia in ethanol, hydrofuramide can be hydrogenated to produce mixtures of furfurylamine and difurfurylamine.

Lithium Aluminium Hydride Reduction: This reaction yields furfurin, a tetracyclic compound.

Wissenschaftliche Forschungsanwendungen

Hydrofuramide has diverse applications in scientific research and industry:

Rubber Vulcanization: It acts as a synergist with zinc stearate, enhancing the rate of vulcanization of styrene-butadiene rubber and natural rubber.

Pharmaceutical Intermediates: Hydrofuramide is used in the synthesis of various pharmaceutical compounds, including antihypertensive drugs.

Preservatives and Rodenticides: It has been found to be selectively toxic to rats, making it useful as a rodenticide.

Food Technology: Hydrofuramide is used as a preservative in certain food applications.

Wirkmechanismus

The mechanism of action of hydrofuramide involves its reactive imine double bonds, which can undergo reduction and hydrogenation reactions . These reactions result in the formation of various amines, which have different biological and chemical properties. For instance, the reduction of hydrofuramide with sodium borohydride produces N,N-bisfurfuryl-2-furylmethanediamine, an antihypertensive compound .

Vergleich Mit ähnlichen Verbindungen

Hydrofuramide can be compared with other compounds derived from furfural, such as furfurylamine and difurfurylamine . These compounds share similar structural features but differ in their chemical reactivity and applications. For example:

Furfurylamine: Produced via the reductive amination of furfural, it is widely used in the manufacture of pharmaceutical drugs, pesticides, fibers, and perfumes.

Difurfurylamine: Formed through catalytic hydrogenation of hydrofuramide, it has applications in various chemical syntheses.

Hydrofuramide’s unique structure, with three pendant furanyl rings, distinguishes it from these similar compounds, providing it with distinct chemical properties and applications .

Eigenschaften

CAS-Nummer |

1238184-07-0 |

|---|---|

Molekularformel |

C15H12N2O3 |

Molekulargewicht |

268.27 g/mol |

IUPAC-Name |

1-(furan-2-yl)-N-[furan-2-yl-(furan-2-ylmethylideneamino)methyl]methanimine |

InChI |

InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H |

InChI-Schlüssel |

CYGDSXFTXXFMNI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid](/img/structure/B12465294.png)

![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)

![2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465307.png)

![N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)

![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate](/img/structure/B12465350.png)

![2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate](/img/structure/B12465355.png)